

Quinoxaline-2-carbonyl chloride: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinoxaline-2-carbonyl chloride*

Cat. No.: *B1301988*

[Get Quote](#)

An In-depth Overview of the Physicochemical Properties, Synthesis, and Reactivity of a Key Synthetic Intermediate

Quinoxaline-2-carbonyl chloride is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bicyclic quinoxaline core fused with a highly reactive carbonyl chloride functional group, renders it an essential precursor for the development of a wide array of pharmacologically active agents.^[1] This technical guide provides a detailed exploration of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in drug discovery and development.

Physicochemical Properties

Quinoxaline-2-carbonyl chloride is a solid at room temperature, with a distinct melting point that signifies its purity.^[1] Its solubility is dictated by the interplay between its aromatic core and the polar carbonyl chloride group, exhibiting moderate lipophilicity.^[1]

Property	Value	Reference
Molecular Formula	C ₉ H ₅ CIN ₂ O	[1]
Molecular Weight	192.60 g/mol	[1]
Melting Point	113-115 °C	[1]
Appearance	Clear colorless to pale yellow liquid/solid	
LogP (calculated)	2.12	[1]
Polar Surface Area	42.85 Å ²	[1]

Spectral Data

The structural features of **quinoxaline-2-carbonyl chloride** give rise to characteristic signals in various spectroscopic analyses.

Spectroscopy	Characteristic Features
¹³ C NMR	The carbonyl carbon signal is expected to appear in the range of 160-180 ppm. The carbons of the quinoxaline ring typically resonate between 120-160 ppm, with those adjacent to nitrogen atoms shifted downfield. [1]
Infrared (IR)	A strong, characteristic carbonyl (C=O) stretching vibration is observed between 1790-1810 cm ⁻¹ , which is typical for acid chlorides. [1]
UV-Visible	The extended conjugated system of the quinoxaline ring results in absorption maxima around 295-300 nm, corresponding to π → π* and n → π* electronic transitions. The electron-withdrawing nature of the carbonyl chloride group can cause a bathochromic (red) shift compared to unsubstituted quinoxaline. [1]

Synthesis of Quinoxaline-2-carbonyl chloride

The most common and direct laboratory synthesis of **quinoxaline-2-carbonyl chloride** involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis from Quinoxaline-2-carboxylic Acid

This protocol details the conversion of quinoxaline-2-carboxylic acid to **quinoxaline-2-carbonyl chloride** using thionyl chloride.

Materials:

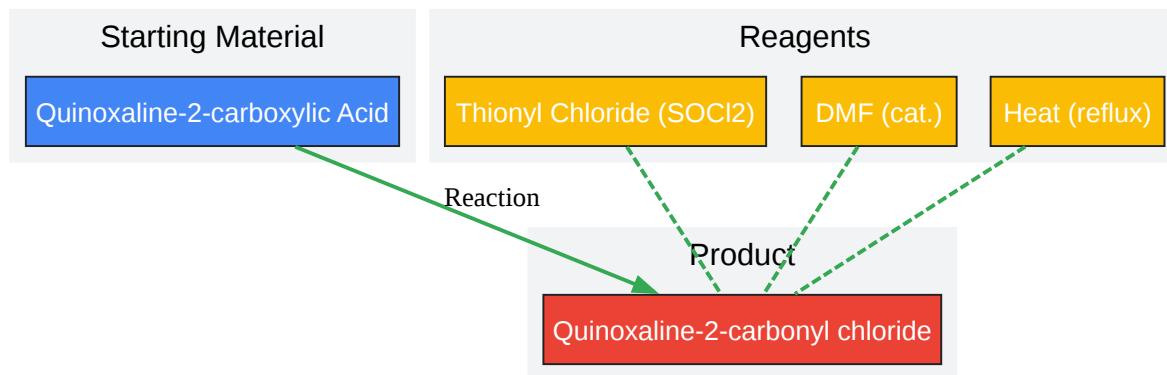
- Quinoxaline-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Dry toluene or dichloromethane (DCM)
- Dry dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).
- Suspend the carboxylic acid in an excess of thionyl chloride (approximately 10-20 equivalents) or in a solution of oxalyl chloride (2-3 equivalents) in a dry, inert solvent like toluene or DCM.^[2]

- Add a catalytic amount of dry DMF to the mixture if using thionyl chloride to facilitate the reaction.[2]
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[2]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude **quinoxaline-2-carbonyl chloride** is typically a solid and is often used in the subsequent reaction step without further purification.[2]

Synthesis of Quinoxaline-2-carbonyl chloride



[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Chemical Reactivity and Key Reactions

The electrophilic nature of the carbonyl carbon in **quinoxaline-2-carbonyl chloride** makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Reaction Type	Nucleophile	Product
Amide Formation	Primary or Secondary Amines (R ₂ NH)	Quinoxaline-2-carboxamides
Ester Formation	Alcohols (R'OH)	Quinoxaline-2-carboxylates

Experimental Protocol: Amide Formation

This protocol describes the general procedure for the synthesis of quinoxaline-2-carboxamides from **quinoxaline-2-carbonyl chloride**.

Materials:

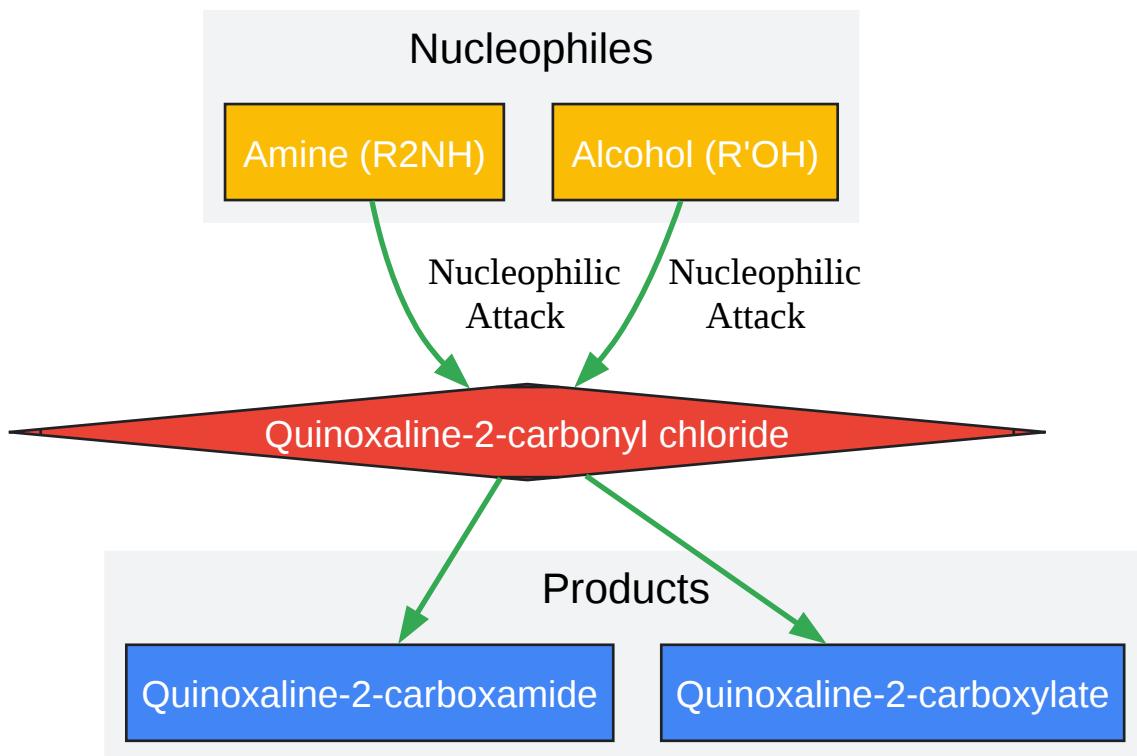
- Crude **quinoxaline-2-carbonyl chloride**
- Desired primary or secondary amine
- Triethylamine (Et₃N) or other non-nucleophilic base
- Dry dichloromethane (DCM) or tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

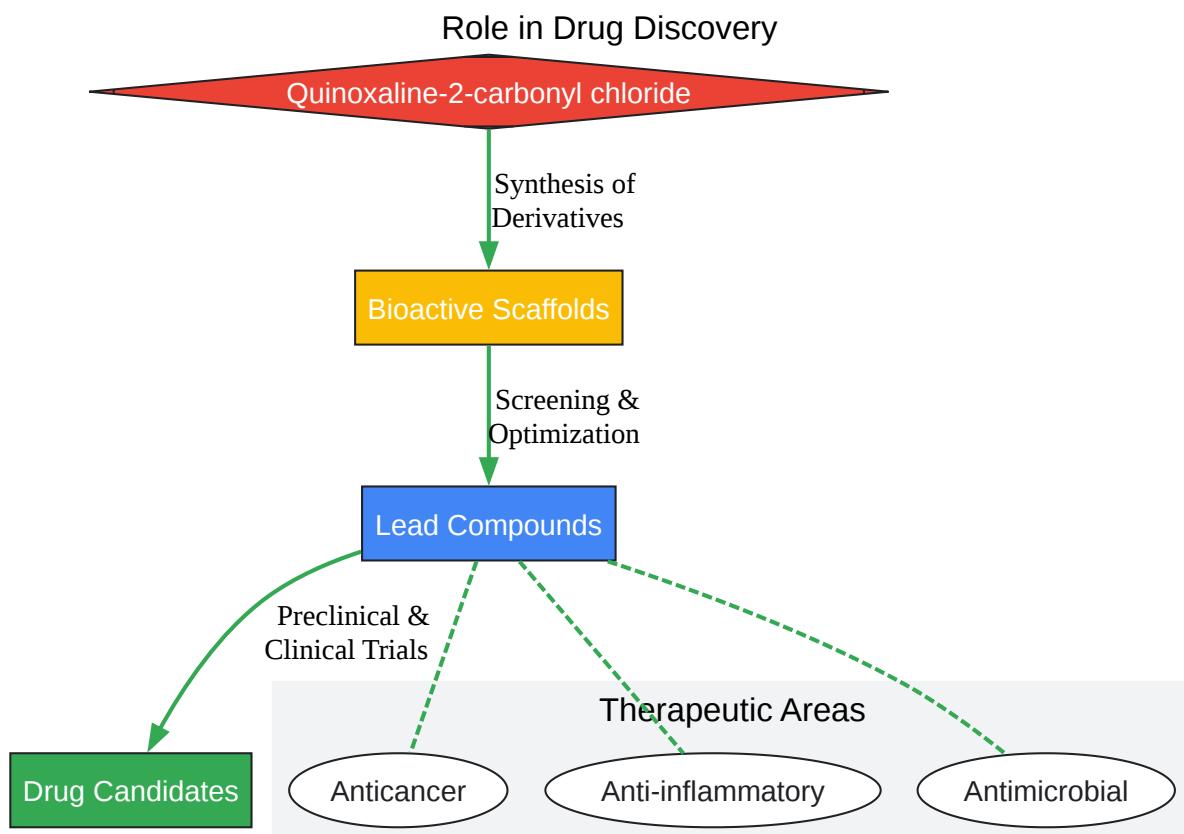
Procedure:

- Dissolve the crude **quinoxaline-2-carbonyl chloride** (1.0 equivalent) in a dry, inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base like triethylamine (2-3 equivalents) in the same dry solvent.[\[2\]](#)
- Cool the solution of the acyl chloride to 0 °C using an ice bath.[\[2\]](#)
- Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[\[2\]](#)

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[2]
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is typically quenched by adding water or a saturated solution of sodium bicarbonate. The product can then be extracted, dried, and purified using standard techniques like column chromatography or recrystallization.

Reactivity of Quinoxaline-2-carbonyl chloride





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Quinoxaline-2-carbonyl chloride | 54745-92-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Quinoxaline-2-carbonyl chloride: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301988#physical-and-chemical-properties-of-quinoxaline-2-carbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com